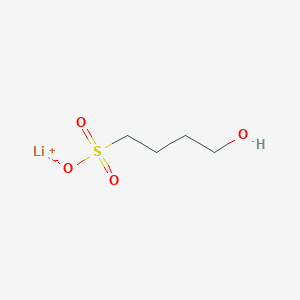
Lithium 4-hydroxybutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-hydroxybutane-1-sulfonate is a compound with the CAS Number: 244253-65-4 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 4-hydroxybutane-1-sulfonate . The InChI Code is 1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 4-hydroxybutane-1-sulfonate is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Sulfone-Based Electrolytes for High-Voltage Li-ion Batteries
Research has demonstrated that sulfone-based electrolytes exhibit exceptional electrochemical stability and compatibility with high-voltage positive electrodes, making them promising alternatives for high-energy density battery applications. For instance, in the presence of imide salt (LiTFSI) and tetramethyl sulfone (TMS) electrolytes, lithium-ion cells using high-voltage electrodes have shown significant capacity retention after numerous cycles. This underscores the sulfone electrolytes' role in enabling long cycle life batteries, crucial for applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).
Enhanced Redox Chemistry of Polysulphides
Another avenue of research focuses on lithium-sulphur batteries, where the reversible conversion between sulphur and Li2S is central. Studies have highlighted the use of metallic and polar hosts, such as Ti4O7, to mitigate polysulphide dissolution, significantly improving discharge capacity and cycling performance. This suggests the potential of such materials in enhancing the energy storage capabilities of lithium-sulphur batteries, which are appealing due to their high energy density and low cost (Pang, Kundu, Cuisinier, & Nazar, 2014).
Localized High-Concentration Sulfone Electrolytes
Localized high-concentration electrolytes (LHCEs) based on sulfone have been shown to achieve high lithium-metal Coulombic efficiency (CE) and address issues like high viscosity and poor wettability inherent to sulfones. By adding fluorinated ether to sulfone-based electrolytes, these challenges are mitigated, improving CE and enabling stable operation with high-voltage cathodes. This development paves the way for high-efficiency lithium-metal batteries (LMBs), which are desirable for their high energy densities (Ren et al., 2018).
Conductive Polymer Coating to Improve Li-S Batteries
The application of conductive polymer coatings, such as poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT:PSS), on mesoporous carbon/sulfur particles has been explored to minimize polysulfide diffusion, enhancing the coulomb efficiency and capacity retention of lithium-sulfur batteries. This approach highlights the potential of conductive polymers in addressing capacity fading challenges in Li-S batteries, indicating a pathway toward more reliable and durable energy storage solutions (Yang et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Lithium-sulfur (Li–S) batteries are among the most promising next-generation energy storage technologies due to their ability to provide up to three times greater energy density than conventional lithium-ion batteries . Lithium 4-hydroxybutane-1-sulfonate could potentially play a role in the development of these batteries.
Eigenschaften
IUPAC Name |
lithium;4-hydroxybutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUTWSBTKMUFMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CCS(=O)(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 4-hydroxybutane-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

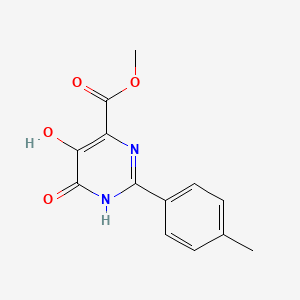



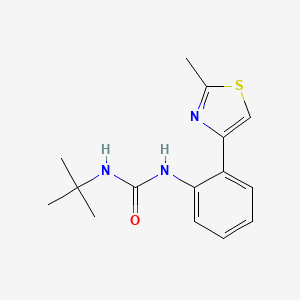
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

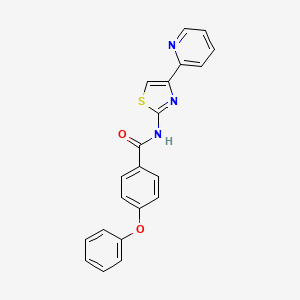
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)
![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
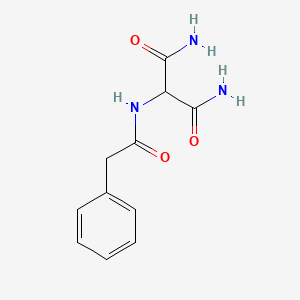
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)